6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine

Selectivity Off-target Receptor Binding

This unsubstituted cyclopenta[b]pyridine core with a reactive 3-amino group is the optimal starting point for late-stage diversification and parallel synthesis of Pim kinase inhibitor libraries. Minor structural alterations can abolish target affinity, making this exact scaffold critical for focused SAR campaigns against validated oncology targets Pim-1 and Pim-3. Secure high-purity material to accelerate your medicinal chemistry program.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
CAS No. 178209-29-5
Cat. No. B066992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine
CAS178209-29-5
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)N=CC(=C2)N
InChIInChI=1S/C8H10N2/c9-7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3,9H2
InChIKeyKFHTWJPYTFRDLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine (CAS 178209-29-5): Baseline Overview for Procurement and Research


6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine (CAS: 178209-29-5) is a bicyclic heteroaromatic amine with the molecular formula C8H10N2 and a molecular weight of 134.18 g/mol [1]. It serves as a versatile building block in medicinal chemistry, particularly as a core scaffold in the development of potent Pim kinase inhibitors [2]. Its structural features, including a reactive 3-amino group, facilitate a wide range of chemical modifications, making it a valuable precursor for synthesizing diverse biologically active derivatives [3].

Why Generic Substitution Fails: The Critical Role of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine in Medicinal Chemistry


Substituting 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine with a structurally similar analog is not a trivial decision, as even minor alterations to its core structure can lead to a complete loss of target affinity and functional activity. The compound's specific bicyclic framework and the precise positioning of the 3-amino group are critical for establishing key binding interactions within the active sites of therapeutic targets like the Pim kinases [1]. Furthermore, different substitution patterns on the cyclopenta[b]pyridine core profoundly influence selectivity profiles. The unsubstituted 6,7-dihydro-5H-cyclopenta[b]pyridin-3-amine serves as a strategic, high-versatility starting point for late-stage functionalization, a benefit that is diminished with pre-substituted alternatives [2].

Quantitative Evidence Guide: Benchmarking the Performance of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine and its Derivatives


Receptor Selectivity Profile: Low Off-Target Activity at Adenosine and Adrenergic Receptors

In a radioligand competitive binding assay, the parent compound 6,7-dihydro-5H-cyclopenta[b]pyridin-3-amine demonstrates a clean selectivity profile against several common off-target receptors. It shows minimal binding affinity for adenosine A1 and A2A receptors as well as alpha-1 and alpha-2 adrenergic receptors, with Ki values all exceeding 100,000 nM (>100 µM) [1]. This provides a favorable baseline for developing selective kinase inhibitors, in contrast to other heterocyclic amines which may possess significant off-target liabilities.

Selectivity Off-target Receptor Binding

Pim Kinase Inhibition: Enhanced Potency Through Strategic Derivatization

While the parent amine exhibits low intrinsic kinase inhibition, strategic derivatization of the 6,7-dihydro-5H-cyclopenta[b]pyridin-3-amine scaffold yields exceptionally potent Pim kinase inhibitors. A specific derivative, 4-[(3S,5R)-3-amino-5-methylpiperidin-1-yl]-N-{[6-(2,6-difluorophenyl)-5-fluoropyridin-2-yl]methyl}-6,7-dihydro-5H-cyclopenta[b]pyridin-3-amine, demonstrated an IC50 of <10 nM for Pim-1 and Pim-3 kinases, and an IC50 of 550 nM for Pim-2 kinase [1]. This stark contrast in potency (from micromolar to sub-nanomolar) highlights the scaffold's critical role as a tunable core for achieving high-affinity interactions.

Pim Kinase Cancer Kinase Inhibitor

Synthetic Efficiency: A Quantitative One-Step Synthesis Protocol

In contrast to alternative cyclopenta[b]pyridine amines that often require multi-step syntheses or harsh conditions, a recently published protocol describes the one-step synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-amine in quantitative yield using adapted Vilsmeier conditions [1]. This method provides a straightforward and efficient route to the compound, significantly reducing the time, cost, and complexity associated with its procurement or in-house preparation.

Synthesis Efficiency Vilsmeier Reaction

High-Value Application Scenarios for Procuring 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine


Building a Kinase-Focused Chemical Library

The core scaffold is a validated starting point for generating potent kinase inhibitors. Procuring this amine provides a versatile building block for creating a diverse library of Pim kinase inhibitors through parallel synthesis or late-stage functionalization [1]. Its established low affinity for common anti-targets is an added advantage for early-stage library screening [2].

Late-Stage Functionalization in Lead Optimization

The compound's unsubstituted core and reactive amine group make it ideal for late-stage diversification strategies. Medicinal chemists can use this scaffold to rapidly explore structure-activity relationships (SAR) and fine-tune the properties of a lead series without de novo resynthesis of the core [1].

Development of Novel Pim Kinase Inhibitors for Oncology

Derivatives of this compound have demonstrated low nanomolar potency against Pim-1 and Pim-3 kinases, which are validated targets in oncology [1]. Procurement of the core amine enables focused medicinal chemistry efforts to design, synthesize, and optimize new therapeutic candidates for treating cancers like leukemia, lymphoma, and solid tumors where Pim kinases are implicated [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.